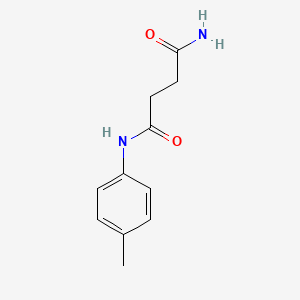

N'-(4-methylphenyl)butanediamide

Description

N'-(4-Methylphenyl)butanediamide is a diamide derivative characterized by a butanediamide backbone substituted with a 4-methylphenyl group at one terminal nitrogen. Structurally, it belongs to a class of compounds where aromatic substituents influence physicochemical and biological properties. For instance, N,N'-bis(2-hydroxyphenyl)butanediamide crystallizes in a monoclinic system (space group P2₁/c) with distinct lattice parameters (a = 5.576 Å, b = 4.885 Å, c = 25.397 Å, β = 90.58°), suggesting structural rigidity influenced by substituents . Such features underscore the importance of substituent-driven design in optimizing stability and functionality.

Properties

IUPAC Name |

N'-(4-methylphenyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-2-4-9(5-3-8)13-11(15)7-6-10(12)14/h2-5H,6-7H2,1H3,(H2,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBMHFYXOQGIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568790 | |

| Record name | N~1~-(4-Methylphenyl)butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138395-42-3 | |

| Record name | N~1~-(4-Methylphenyl)butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-methylphenyl)butanediamide typically involves the reaction of 4-methylbenzenamine (p-toluidine) with butanedioic acid anhydride (succinic anhydride) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like pyridine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N'-(4-methylphenyl)butanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The amide group in this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming substituted amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Substituted amides.

Scientific Research Applications

N'-(4-methylphenyl)butanediamide is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Employed in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N'-(4-methylphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Butanediamide Derivatives

Research Findings and Implications

- Crystallography: The well-defined monoclinic structure of N,N'-bis(2-hydroxyphenyl)butanediamide suggests that polar substituents enhance crystallinity, a property exploitable in solid-state drug formulation .

- Substituent-Driven Bioactivity : The 4-methylphenyl group in zolpidem and Celecoxib underscores its role in enhancing target affinity and metabolic stability .

- Synthetic Flexibility : Ionic liquids and acylating agents enable efficient synthesis of aryl-substituted diamides, supporting scalable production .

Biological Activity

N'-(4-methylphenyl)butanediamide is an organic compound characterized by its amide functional group, specifically featuring a butanediamide structure with a para-methylphenyl substituent. Its molecular formula is C_{11}H_{14}N_{2}O_{2}, and it has a molecular weight of approximately 206.25 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may interact with enzymes involved in cell cycle regulation or apoptosis, leading to reduced cell proliferation and increased rates of cancer cell death.

Interaction with Biological Targets

This compound shows promising interactions with various biological targets, including enzymes and receptors involved in pain pathways. This interaction could position it as a candidate for pain management therapies, although further research is necessary to establish its efficacy and specificity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM across different cell types.

- Mechanistic Insights : Investigations into the mechanism of action indicated that the compound may activate caspase pathways, leading to apoptosis in cancer cells. Additionally, it was found to inhibit key enzymes involved in tumor growth.

Data Tables

| Biological Activity | Observed Effect | Concentration (µg/mL) |

|---|---|---|

| Antimicrobial Activity | Inhibition of S. aureus growth | 50 |

| Antimicrobial Activity | Inhibition of E. coli growth | 50 |

| Anticancer Activity | Decreased viability in cancer cells | 20-30 |

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.